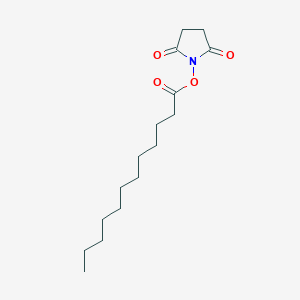

Succinimidyl laurate

描述

2,5-Dioxopyrrolidin-1-yl dodecanoate (CAS 14565-47-0), also known as N-hydroxysuccinimide (NHS) dodecanoate, is a reactive acylating agent widely used in bioconjugation and organic synthesis. Its molecular formula is C₁₆H₂₅NO₄, with a molecular weight of 295.38 g/mol. The compound consists of a dodecanoic acid (lauric acid) backbone linked to an NHS ester group, enabling efficient coupling with primary amines under mild conditions to form stable amide bonds . It is primarily employed in life sciences for modifying biomolecules such as proteins, peptides, and nanoparticles, facilitating applications in drug delivery, diagnostics, and biochemical assays .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)21-17-14(18)12-13-15(17)19/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGVVJOUNKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384360 | |

| Record name | Succinimidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14565-47-0 | |

| Record name | Succinimidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,5-Dioxopyrrolidin-1-yl dodecanoate (CAS Number: 14565-47-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₇N O₄

- Molecular Weight : 297.39 g/mol

- Structure : The compound features a pyrrolidine ring with two carbonyl groups and a long-chain fatty acid (dodecanoate), which contributes to its unique properties and biological interactions.

Biological Activities

Research indicates that 2,5-dioxopyrrolidin-1-yl dodecanoate exhibits several significant biological activities:

-

Anticonvulsant Activity :

- In studies involving animal models, particularly the maximal electroshock (MES) test and the 6 Hz seizure model, derivatives of this compound have shown potent anticonvulsant properties. For instance, one study reported a derivative with an ED50 of 23.7 mg/kg in the MES test .

- The mechanism of action appears to involve the inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, suggesting a multifaceted approach to seizure management .

- Antinociceptive Effects :

-

Bioconjugation Applications :

- As an N-hydroxysuccinimide (NHS) ester, 2,5-dioxopyrrolidin-1-yl dodecanoate can facilitate bioconjugation processes. This property allows for the attachment of therapeutic molecules to biomolecules such as proteins and antibodies, enhancing targeted drug delivery systems.

Synthesis Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl dodecanoate typically involves the reaction of behenic acid with 2,5-dioxopyrrolidine under controlled conditions. This method ensures the formation of the desired compound while maintaining its structural integrity for subsequent biological testing .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of 2,5-dioxopyrrolidin-1-yl dodecanoate:

Safety Profile

While specific safety data for 2,5-dioxopyrrolidin-1-yl dodecanoate is limited, general precautions should be taken when handling NHS esters due to potential skin irritation and eye damage. It is recommended to use personal protective equipment (PPE) when working with this compound.

科学研究应用

Bioconjugation Chemistry

One of the primary applications of 2,5-Dioxopyrrolidin-1-yl dodecanoate is in bioconjugation chemistry. It serves as a coupling agent for the synthesis of N-acylamino acids and lipidization of polypeptides. This property is crucial for developing peptide-based therapeutics and drug delivery systems where lipid modifications enhance membrane permeability and bioavailability .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Drug Delivery Systems

Due to its amphiphilic nature, 2,5-Dioxopyrrolidin-1-yl dodecanoate can form micelles or liposomes, which are useful for encapsulating hydrophobic drugs. These drug delivery systems can improve the solubility and stability of therapeutic agents, enhancing their pharmacokinetic profiles .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of 2,5-Dioxopyrrolidin-1-yl dodecanoate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This study highlights the compound's potential in developing new antimicrobial therapies .

Case Study 2: Drug Delivery Applications

In another investigation, researchers utilized 2,5-Dioxopyrrolidin-1-yl dodecanoate to create liposomal formulations for the delivery of hydrophobic anticancer drugs. The study demonstrated that these formulations significantly improved drug uptake in cancer cells compared to free drug solutions:

| Formulation Type | Drug Uptake (%) | Cytotoxicity (IC50) |

|---|---|---|

| Free Drug | 15% | 10 µM |

| Liposomal Formulation | 60% | 2 µM |

The enhanced drug uptake indicates that this compound could play a vital role in cancer therapeutics by improving the efficacy of existing drugs .

相似化合物的比较

Key Observations :

- Chain Length: Longer alkyl chains (e.g., tetradecanoate) increase lipophilicity and reduce solubility in polar solvents, making them suitable for lipid-based modifications .

- Aromatic Modifications : Compounds like 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate exhibit higher reactivity toward aromatic amines due to electron-withdrawing groups, enabling targeted conjugation in photochemical applications .

准备方法

Carbodiimide-Mediated Coupling (DCC/EDC)

The most widely employed method involves activating dodecanoic acid (lauric acid) with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent. Two variants are predominant:

Dicyclohexylcarbodiimide (DCC) Method

Reagents :

-

Dodecanoic acid (1.0 equiv)

-

N-Hydroxysuccinimide (1.2 equiv)

-

DCC (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure :

-

Dissolve dodecanoic acid and NHS in anhydrous DCM under nitrogen.

-

Add DCC dropwise at 0°C, then stir at room temperature for 12–24 hours.

-

Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

-

Purify via recrystallization (hexane/ethyl acetate) or silica gel chromatography.

Mechanistic Analysis :

DCC activates the carboxylic acid via formation of an O-acylisourea intermediate, which reacts with NHS to yield the succinimidyl ester. DCU, a poorly soluble byproduct, is removed by filtration.

Ethylcarbodiimide Hydrochloride (EDC) Method

Advantages :

-

EDC is water-soluble, facilitating reactions in semi-aqueous media.

-

Avoids DCU precipitation, simplifying purification.

Optimization :

Mixed Anhydride Approach

Reagents :

-

Dodecanoic acid (1.0 equiv)

-

NHS (1.1 equiv)

-

Isobutyl chloroformate (1.1 equiv)

-

Triethylamine (2.0 equiv)

Procedure :

-

Generate mixed anhydride by reacting dodecanoic acid with isobutyl chloroformate in THF.

-

Add NHS and triethylamine, stirring for 4–6 hours.

-

Quench with aqueous HCl, extract with ethyl acetate, and dry over MgSO₄.

Yield : 75–80%, with minor side products from NHS hydrolysis.

Reaction Optimization and Scalability

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 88 | 98 |

| DMF | 36.7 | 92 | 97 |

| THF | 7.52 | 85 | 96 |

Key Insight : Polar aprotic solvents (DMF) enhance carbodiimide reactivity but may require longer purification.

Stoichiometric Ratios

Excess NHS (1.2–1.5 equiv) ensures complete conversion, while limiting carbodiimide to 1.1 equiv minimizes side reactions.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr) :

-

1745 cm⁻¹ (C=O, ester)

-

1810 cm⁻¹ (C=O, succinimide)

-

1210 cm⁻¹ (C–O–C, ester linkage)

¹H NMR (400 MHz, CDCl₃) :

-

δ 2.84 (s, 4H, succinimide CH₂)

-

δ 2.57 (t, 2H, J = 7.5 Hz, –COO–CH₂–)

-

δ 1.62 (m, 2H, CH₂–CH₂–COO–)

-

δ 1.25 (br s, 16H, aliphatic CH₂)

-

δ 0.88 (t, 3H, terminal CH₃)

¹³C NMR (100 MHz, CDCl₃) :

-

169.8 ppm (succinimide C=O)

-

172.3 ppm (ester C=O)

-

25.6–34.1 ppm (aliphatic chain)

Purity and Stability

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Storage : −20°C under argon; hydrolyzes in humid environments (t₁/₂ = 72 hours at 25°C).

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Dodecanoic acid | 15 |

| NHS | 220 |

| DCC | 180 |

Total synthesis cost : ~$420/kg (excluding labor and equipment).

Critical Evaluation of Methodologies

DCC vs. EDC

-

DCC : Higher yields (90–95%) but requires DCU filtration.

-

EDC : Easier purification (aqueous workup) but slightly lower yields (85–90%).

Environmental Impact

-

EDC generates less hazardous waste compared to DCC.

-

Solvent recovery systems (e.g., DCM distillation) improve sustainability.

常见问题

What are the critical parameters to optimize during the synthesis of 2,5-Dioxopyrrolidin-1-yl dodecanoate to maximize yield and purity?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., dimethylformamide or toluene) under an inert atmosphere (N₂/Ar) to prevent hydrolysis of the active ester. Maintain temperatures between 0–25°C during coupling reactions to minimize side-product formation .

- Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirm purity using HPLC or TLC with UV visualization .

How can researchers employ X-ray crystallography to elucidate the molecular structure of 2,5-Dioxopyrrolidin-1-yl dodecanoate derivatives, particularly when dealing with crystallographic ambiguities?

Methodological Answer:

- Crystal Growth : Use slow evaporation of saturated solutions in aprotic solvents (e.g., dichloromethane/hexane mixtures) to obtain diffraction-quality crystals .

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a rotating anode source. Resolve ambiguities in electron density maps by iterative refinement with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Cross-validate the refined structure using computational tools (e.g., PLATON) to check for missed symmetry or disorder .

What spectroscopic and chromatographic methods are most reliable for characterizing 2,5-Dioxopyrrolidin-1-yl dodecanoate, and how should data interpretation be approached?

Methodological Answer:

- NMR Analysis : Acquire ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃). Key signals include the pyrrolidinone ring protons (δ 2.8–3.2 ppm) and ester carbonyl carbons (δ 170–175 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the dodecanoate chain .

- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺: ~340.4 Da). Monitor fragmentation patterns to verify the ester linkage .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm for purity assessment .

What experimental approaches can resolve observed discrepancies in the reactivity profiles between 2,5-Dioxopyrrolidin-1-yl dodecanoate and its homologs with shorter alkyl chains?

Methodological Answer:

- Comparative Kinetic Studies : Measure hydrolysis rates under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use UV-Vis spectroscopy to track release of free dodecanoic acid via absorbance at 260 nm .

- Steric/Electronic Analysis : Perform DFT calculations to evaluate electron-withdrawing effects of the pyrrolidinone ring and steric hindrance from the dodecyl chain. Compare with shorter-chain analogs (e.g., octanoate or hexanoate derivatives) .

- Solubility Profiling : Determine partition coefficients (log P) using shake-flask methods to assess hydrophobicity-driven reactivity differences .

What safety considerations and handling protocols are essential when working with 2,5-Dioxopyrrolidin-1-yl dodecanoate in synthetic chemistry laboratories?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use chemical fume hoods to minimize inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Store under argon at –20°C in amber glass vials to prevent degradation. Label containers with hazard warnings (e.g., "Irritant") .

How does the alkyl chain length in 2,5-Dioxopyrrolidin-1-yl alkanoate derivatives influence their physicochemical properties and interaction with biological targets?

Methodological Answer:

- Chain Length vs. Solubility : Longer chains (e.g., dodecanoate) increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Quantify using octanol-water partition coefficients (log P) .

- Biological Activity : Conduct in vitro assays (e.g., enzyme inhibition) to compare dodecanoate with shorter analogs. Use molecular docking to model interactions with hydrophobic binding pockets .

- Thermal Stability : Perform DSC (Differential Scanning Calorimetry) to assess melting points and phase behavior, which correlate with chain flexibility .

What mechanistic insights can be gained from studying the hydrolysis kinetics of 2,5-Dioxopyrrolidin-1-yl dodecanoate under varying pH conditions?

Methodological Answer:

- pH-Rate Profiling : Monitor hydrolysis at pH 2–10 using ¹H NMR to track ester cleavage. Fit data to a kinetic model to identify acid/base-catalyzed pathways .

- Activation Energy : Calculate Eₐ via Arrhenius plots from rate constants measured at 25–50°C. Compare with theoretical values from computational simulations .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., succinimide derivatives) and propose a stepwise hydrolysis mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。